molecular formula C26H19NO3 B3970067 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE

7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE

Cat. No.: B3970067
M. Wt: 393.4 g/mol
InChI Key: BNDQYLKVTPGPEK-UHFFFAOYSA-N
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Description

7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex heterocyclic compound that belongs to the class of indenoquinoline derivatives. This compound is characterized by its fused ring structure, which includes a furan ring, a phenyl group, and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is usually carried out in ethanol under reflux conditions. This method provides a straightforward approach to synthesizing the compound with good yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the quinoline and furan rings.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis in cancer cells . The specific pathways involved depend on the biological context and the type of cells being studied.

Comparison with Similar Compounds

Similar compounds to 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE include other indenoquinoline derivatives and quinoline-based compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(furan-2-yl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-20-14-16(21-11-6-12-30-21)13-19-23(20)22(15-7-2-1-3-8-15)24-25(27-19)17-9-4-5-10-18(17)26(24)29/h1-12,16,22,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDQYLKVTPGPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Reactant of Route 2
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Reactant of Route 3
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Reactant of Route 4
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Reactant of Route 5
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Reactant of Route 6
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE

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